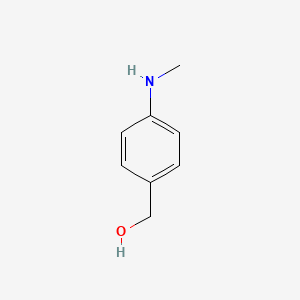

(4-(Methylamino)phenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[4-(methylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9-8-4-2-7(6-10)3-5-8/h2-5,9-10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPBXQNDKIZRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30478137 | |

| Record name | Benzenemethanol, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181819-75-0 | |

| Record name | Benzenemethanol, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30478137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of (4-(Methylamino)phenyl)methanol

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (4-(Methylamino)phenyl)methanol (CAS No: 181819-75-0). As experimental spectral data for this specific compound are not widely available in public databases, this document synthesizes predicted data with field-proven insights derived from analogous chemical structures. It is designed for researchers, scientists, and professionals in drug development, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes standardized protocols for data acquisition, ensuring both technical accuracy and practical utility.

Introduction and Molecular Structure

This compound, with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is an aromatic compound featuring both a secondary amine and a primary alcohol functional group. These functionalities make it a valuable intermediate in organic synthesis. Accurate characterization of this molecule is paramount for its application in research and development. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure, and this guide will elucidate the expected spectral features of this compound.

To facilitate a clear discussion of the spectroscopic data, the atoms in the molecule are numbered as shown in the diagram below.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, N-methyl, N-H, and O-H protons. The electron-donating methylamino group and the electron-withdrawing hydroxymethyl group will influence the chemical shifts of the aromatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-O (Alcohol) | 1.5 - 2.5 (broad) | Singlet (s) | 1H |

| H-N (Amine) | 3.5 - 4.5 (broad) | Singlet (s) | 1H |

| C₈-H (N-CH₃) | ~2.8 | Singlet (s) | 3H |

| C₇-H (CH₂OH) | ~4.5 | Singlet (s) | 2H |

| H-2, H-6 | ~7.2 | Doublet (d) | 2H |

| H-3, H-5 | ~6.6 | Doublet (d) | 2H |

Interpretation:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region is expected to exhibit an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the hydroxymethyl group (H-2, H-6) are expected to be downfield (~7.2 ppm) compared to the protons ortho to the strong electron-donating methylamino group (H-3, H-5), which are expected to be upfield (~6.6 ppm).

-

Benzylic Protons (C₇-H): The methylene protons of the benzyl alcohol moiety are expected to appear as a singlet around 4.5 ppm.

-

N-Methyl Protons (C₈-H): The methyl group attached to the nitrogen is predicted to be a singlet at approximately 2.8 ppm.

-

Labile Protons (N-H and O-H): The chemical shifts of the N-H and O-H protons are highly dependent on concentration, temperature, and solvent. They are expected to appear as broad singlets and can be confirmed by a D₂O exchange experiment, where these signals would disappear.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring, four aromatic carbon signals are expected.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C₈ (N-CH₃) | ~30 |

| C₇ (CH₂OH) | ~65 |

| C-3, C-5 | ~112 |

| C-2, C-6 | ~128 |

| C-1 | ~130 |

| C-4 | ~150 |

Interpretation:

-

Aromatic Carbons: The carbon attached to the nitrogen (C-4) is expected to be the most downfield in the aromatic region (~150 ppm) due to the deshielding effect of the nitrogen atom. The carbon bearing the hydroxymethyl group (C-1) is predicted to be around 130 ppm. The remaining aromatic carbons (C-2, C-6, C-3, C-5) will have chemical shifts influenced by their respective substituents.

-

Aliphatic Carbons: The benzylic carbon (C₇) is expected around 65 ppm, and the N-methyl carbon (C₈) is predicted to be the most upfield at approximately 30 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: A standard proton experiment is run. Typically, 16 scans are sufficient for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A carbon experiment, often with proton decoupling, is performed. Due to the low natural abundance of ¹³C, more scans (e.g., 1024) are generally required.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectra are then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic Ring) | 1500 - 1600 | Medium |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 | Strong |

Interpretation:

-

O-H and N-H Stretching: The most prominent feature is expected to be a broad, strong absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretch of the alcohol, likely broadened due to hydrogen bonding. A medium intensity peak for the N-H stretch is also expected in a similar region.

-

C-H Stretching: Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the strong C-O and C-N stretching vibrations, which are highly characteristic of the molecule.

Experimental Protocol for IR Spectroscopy (Thin Solid Film)

For a solid sample like this compound, the thin solid film method is a common and effective way to obtain an IR spectrum.

Detailed Steps:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.

-

Film Deposition: Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first and automatically subtracted from the sample spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a suitable technique.

| m/z | Predicted Ion Structure | Interpretation |

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical |

| 106 | [M - OCH₃]⁺ or [M - CH₂OH]⁺ | Loss of a methoxy or hydroxymethyl radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation:

-

Molecular Ion: The molecular ion peak (M⁺˙) is expected at an m/z of 137, corresponding to the molecular weight of the compound.

-

Fragmentation: EI is a "hard" ionization technique, leading to significant fragmentation. Common fragmentation pathways for this molecule are expected to include the loss of a methyl radical (m/z 122), and cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group, or the C-O bond, leading to fragments around m/z 106. The appearance of a fragment at m/z 77 would indicate the formation of a phenyl cation.

Figure 3: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Detailed Steps:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum environment.

-

Ionization: In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic features and employing the standardized protocols outlined herein, researchers can confidently characterize this compound and ensure its purity and identity in their scientific endeavors. The synthesis of data from analogous compounds provides a robust framework for interpretation in the absence of published experimental spectra.

An In-depth Technical Guide to (4-(Methylamino)phenyl)methanol: Synthesis, Characterization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(Methylamino)phenyl)methanol is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of complex organic compounds, particularly within the pharmaceutical industry. Its structure, incorporating both a secondary amine and a primary alcohol on a phenyl ring, offers multiple reaction sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, synthetic routes, detailed characterization, potential applications in drug discovery, and essential safety protocols. The information presented herein is intended to empower researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their scientific endeavors.

Chemical Identity and Physicochemical Properties

This compound is a chemical compound with the molecular formula C₈H₁₁NO and a molecular weight of approximately 137.18 g/mol .[1]

Synonyms:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Synthesis of this compound

Two primary retrosynthetic pathways are commonly considered for the synthesis of this compound: the reduction of a carboxylic acid or its derivative, and the reductive amination of an aldehyde.

Synthesis via Reduction of 4-(Methylamino)benzoic Acid

This approach involves the reduction of the carboxylic acid functionality of 4-(methylamino)benzoic acid to a primary alcohol. Sodium borohydride in the presence of a Lewis acid or a mixed hydride system can be an effective reducing agent for this transformation. A detailed, self-validating protocol based on the reduction of a similar N-acylated derivative is provided below.

Experimental Protocol: Reduction of 4-(Methylamino)benzoic Acid

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-(methylamino)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Formation of Mixed Anhydride (Optional but Recommended): Cool the suspension to -20 °C. Add 4-methylmorpholine (1.05 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.05 equivalents). Stir the reaction mixture at -20 °C for 1 hour to form the mixed anhydride.

-

Reduction: In a separate flask, dissolve sodium borohydride (4 equivalents) in water. Cool the solution of the mixed anhydride (or the initial suspension of the carboxylic acid) to 0 °C and add the aqueous sodium borohydride solution dropwise.

-

Reaction Monitoring and Quenching: Stir the reaction at 0 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Isolation: Partition the resulting mixture between ethyl acetate and brine. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Caption: Synthetic scheme for the reduction of 4-(methylamino)benzoic acid.

Synthesis via Reductive Amination of 4-Hydroxybenzaldehyde

An alternative route involves the reductive amination of 4-hydroxybenzaldehyde with methylamine. This two-step, one-pot process first forms an imine intermediate which is then reduced in situ to the secondary amine.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 4-hydroxybenzaldehyde (1 equivalent) and methylamine (1.2 equivalents, e.g., as a solution in THF or as methylamine hydrochloride with an added base like triethylamine) in methanol. Add a catalytic amount of acetic acid to facilitate imine formation and stir at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise. These reagents are selective for the iminium ion over the aldehyde.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC. Quench the reaction with water and concentrate under reduced pressure to remove the methanol.

-

Isolation and Purification: Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: Reductive amination approach to this compound.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to CH₂OH) | ~7.25 | d, J ≈ 8.5 Hz | 2H |

| Ar-H (ortho to NHCH₃) | ~6.60 | d, J ≈ 8.5 Hz | 2H |

| CH ₂OH | ~4.60 | s | 2H |

| NH CH₃ | ~3.80 | br s | 1H |

| NHCH ₃ | ~2.85 | s | 3H |

| CH₂OH | ~1.60 | br s | 1H |

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| C -OH | ~148.0 |

| C -NHCH₃ | ~132.0 |

| C H (ortho to CH₂OH) | ~128.5 |

| C H (ortho to NHCH₃) | ~112.5 |

| C H₂OH | ~65.0 |

| NHC H₃ | ~30.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Expected Characteristic FTIR Absorption Bands:

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | Stretch, H-bonded | 3400-3200 | Strong, Broad |

| N-H (secondary amine) | Stretch | 3350-3310 | Weak to Medium |

| C-H (aromatic) | Stretch | 3100-3000 | Medium |

| C-H (aliphatic) | Stretch | 3000-2850 | Medium |

| C=C (aromatic) | Stretch | 1600-1450 | Medium |

| C-N (aromatic amine) | Stretch | 1335-1250 | Strong |

| C-O (primary alcohol) | Stretch | ~1050 | Strong |

| N-H (secondary amine) | Wag | 910-665 | Strong, Broad |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

Predicted Mass Spectrometry Fragmentation:

| m/z | Fragment | Notes |

| 137 | [M]⁺ | Molecular Ion |

| 120 | [M - OH]⁺ | Loss of hydroxyl radical |

| 106 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Applications in Drug Development and Medicinal Chemistry

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for diverse chemical transformations, making it a valuable starting material in drug discovery campaigns.

Intermediate in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature complex aromatic systems, and intermediates like this compound can serve as a core scaffold onto which other functionalities are built. The secondary amine can act as a nucleophile in substitution reactions to form bonds with heterocyclic systems common in kinase inhibitors, while the alcohol can be used as a handle for further modifications or to improve solubility.

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, are of significant interest in oncology. This compound and its derivatives can be utilized in the synthesis of inhibitors that target these downstream effectors.

Caption: Role of intermediates in targeting the MAPK/ERK signaling pathway.

Scaffold for Novel Bioactive Molecules

The structural motif of this compound is present in a variety of compounds with reported biological activities, including antimicrobial and analgesic properties. Researchers can use this molecule as a starting point for the development of new chemical entities with desired pharmacological profiles. The secondary amine and primary alcohol provide convenient handles for combinatorial library synthesis to explore structure-activity relationships.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

H314: Causes severe skin burns and eye damage.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of two reactive functional groups make it an attractive starting material for the creation of complex molecular architectures, including potent kinase inhibitors. This guide has provided a comprehensive technical overview to assist researchers in the effective and safe utilization of this important compound.

References

Solubility of (4-(Methylamino)phenyl)methanol in various organic solvents

An In-depth Technical Guide to the Solubility of (4-(Methylamino)phenyl)methanol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and applying the solubility of this compound in various organic solvents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and process development. This document delves into the theoretical principles governing the solubility of this compound, outlines a rigorous experimental protocol for its quantitative determination using the widely accepted shake-flask method, and discusses the interpretation and application of the resulting data. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.

Introduction to this compound and the Significance of Solubility

This compound, with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol , is an organic compound featuring a substituted benzene ring.[1][2][3] Its structure, possessing both a hydroxyl (-OH) and a secondary amine (-NHCH3) functional group, suggests a degree of polarity and the potential for hydrogen bonding, which are key determinants of its solubility.

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development.[4][5] Poor solubility can lead to a host of challenges, including unreliable results in biological assays, diminished bioavailability, and difficulties in formulating a stable and effective dosage form.[4][5] A comprehensive understanding of the solubility of this compound across a spectrum of organic solvents with varying polarities is therefore essential for its advancement as a potential therapeutic agent or intermediate.

This guide will provide the theoretical background and a practical, step-by-step methodology to empower researchers to generate reliable and reproducible solubility data for this specific molecule.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent.[6] For this compound, its solubility in a given organic solvent will be dictated by the interplay of the following factors:

-

Polarity: The presence of the hydroxyl and methylamino groups imparts polarity to the molecule. These groups can engage in dipole-dipole interactions and, more importantly, act as hydrogen bond donors and acceptors.

-

Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to be effective at solvating this compound. The energy gained from forming solute-solvent hydrogen bonds must overcome the energy required to break the solute-solute and solvent-solvent interactions.

-

Van der Waals Forces: The phenyl ring contributes to the nonpolar character of the molecule, allowing for van der Waals interactions with nonpolar solvents.

Based on these principles, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated due to strong hydrogen bonding and polar interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): Moderate to good solubility is expected, driven by dipole-dipole interactions. While these solvents can accept hydrogen bonds, they do not donate them as readily as protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted as the polar functional groups of the solute will have unfavorable interactions with the nonpolar solvent molecules.

The following diagram illustrates the logical flow for assessing the solubility of an organic compound.

Caption: Logical workflow for determining the solubility profile.

Experimental Determination of Equilibrium Solubility

To obtain precise and accurate solubility data, the equilibrium or thermodynamic solubility must be determined. This is defined as the concentration of the compound in a saturated solution at equilibrium with an excess of the solid.[7] The shake-flask method is the gold standard for this measurement due to its reliability and directness.[7][8]

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide (DMSO), toluene, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Protocol: Shake-Flask Method

The following protocol outlines the determination of equilibrium solubility. This procedure should be performed for each selected solvent.

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is to add approximately 10-20 mg of the compound to 2 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 72 hours.[7][9] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium has been reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, withdraw the supernatant and filter it through a syringe filter. Centrifugation prior to filtration can also be employed to pellet the majority of the solid.

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase for HPLC).

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[4][10]

-

A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

The experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table. This allows for easy comparison of the solubility of this compound in different organic solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 5.1 | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | 24.5 | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | Acetone | 5.1 | 20.7 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.4 | 6.0 | [Experimental Value] | [Calculated Value] | |

| Acetonitrile | 5.8 | 37.5 | [Experimental Value] | [Calculated Value] | |

| DMSO | 7.2 | 46.7 | [Experimental Value] | [Calculated Value] | |

| Nonpolar | Toluene | 2.4 | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 0.1 | 1.9 | [Experimental Value] | [Calculated Value] |

Note: The values in this table are placeholders and must be determined experimentally.

The interpretation of this data will involve correlating the observed solubility with the properties of the solvents. It is expected that solubility will generally increase with the solvent's polarity and its ability to participate in hydrogen bonding. This quantitative data is invaluable for selecting appropriate solvents for chemical reactions, purification processes such as crystallization, and for the development of liquid formulations.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By following the detailed shake-flask protocol, researchers can generate high-quality, reliable solubility data. This data is fundamental for making informed decisions in process chemistry, formulation development, and other areas of pharmaceutical science, ultimately facilitating the successful progression of this compound through the development pipeline.

References

- 1. This compound | C8H11NO | CID 12128786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aurumpharmatech.com [aurumpharmatech.com]

- 3. This compound | 181819-75-0 [chemicalbook.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. chem.ws [chem.ws]

- 7. biorelevant.com [biorelevant.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. scielo.br [scielo.br]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

Potential applications of (4-(Methylamino)phenyl)methanol in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-(Methylamino)phenyl)methanol is a deceptively simple aromatic alcohol that has emerged as a cornerstone scaffold in contemporary medicinal chemistry. Its unique structural and electronic properties, combined with its synthetic tractability, make it an invaluable starting point for the development of novel therapeutics across a spectrum of diseases. This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, and diverse applications of this compound, highlighting its potential to accelerate drug discovery programs. Through an exploration of its role in the creation of kinase inhibitors, antiviral agents, and other biologically active molecules, we aim to equip researchers with the knowledge to strategically leverage this powerful building block.

The Strategic Advantage of this compound in Medicinal Chemistry

In the quest for new medicines, the choice of a core molecular framework is a critical decision that profoundly influences the trajectory of a drug discovery project. This compound offers a compelling combination of features that make it a highly strategic choice. The molecule possesses a trifecta of reactive sites: a benzylic alcohol amenable to a wide range of transformations, a secondary methylamino group that can participate in crucial hydrogen bonding interactions with biological targets, and an aromatic ring that can be further functionalized. This inherent versatility allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Foundational Knowledge: Physicochemical Properties and Synthesis

A deep understanding of a molecule's fundamental characteristics is paramount for its effective application in drug design.

2.1. Physicochemical Profile

The physicochemical properties of this compound align well with the principles of lead-like and drug-like chemical space, providing a solid foundation for the development of orally bioavailable drugs.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C8H11NO | A low molecular weight allows for substantial synthetic elaboration without exceeding typical molecular weight cutoffs for oral drugs.[1] |

| Molecular Weight | 137.18 g/mol | Ideal starting point for a lead generation or optimization campaign.[1] |

| XLogP3 | 0.9 | This value suggests a favorable balance between aqueous solubility and lipid membrane permeability, a key determinant of oral absorption.[1] |

| Hydrogen Bond Donors | 2 | The alcohol and amine functionalities can form critical hydrogen bonds with protein targets, contributing to binding affinity. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can also accept hydrogen bonds, providing additional opportunities for target engagement. |

Data sourced from PubChem CID 12128786.[1]

2.2. Synthetic Accessibility

The value of a chemical scaffold is greatly enhanced by its ease of synthesis. This compound can be readily prepared via several established synthetic routes, ensuring a reliable supply for research and development activities. A common approach involves the reductive amination of 4-formylbenzoic acid, followed by reduction of the carboxylic acid.

Conceptual Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

-

Reductive Amination: 4-Formylbenzoic acid is dissolved in a suitable solvent, such as methanol. An excess of methylamine is added, and the mixture is stirred to form the corresponding imine. This is then reduced in situ with a mild reducing agent like sodium borohydride to yield 4-(methylamino)benzoic acid.

-

Reduction of Carboxylic Acid: The resulting 4-(methylamino)benzoic acid is then reduced to the corresponding alcohol. This can be achieved using a more powerful reducing agent, such as lithium aluminum hydride, in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Work-up and Purification: Following the reduction, the reaction is carefully quenched, and the product is extracted and purified, typically by column chromatography, to yield pure this compound.

Diverse Applications in Medicinal Chemistry

The true utility of this compound is demonstrated by its incorporation into a wide array of biologically active molecules.

3.1. As a Scaffold for Kinase Inhibitors

The RAS-RAF-MEK-MAPK signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.[2][3] Consequently, the kinases within this cascade are prime targets for therapeutic intervention. The this compound moiety has been successfully employed as a core component of potent and selective kinase inhibitors. The methylamino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature in type II kinase inhibitors.[3]

Illustrative Kinase Inhibition Pathway

Caption: A schematic of a this compound-based inhibitor targeting the RAF kinase.

3.2. In the Development of Antiviral Agents

The functional groups of this compound also lend themselves to the design of antiviral agents. For instance, derivatives of N-phenylbenzamide containing a methylamino group have shown promising anti-hepatitis B virus (HBV) activity.[4] The antiviral effect of one such derivative, IMB-0523, is thought to be mediated by an increase in the intracellular levels of APOBEC3G (A3G), a host protein with known anti-HBV activity.[4] This highlights the potential for this scaffold to be utilized in host-targeting antiviral strategies.

3.3. As a Building Block for Antiplasmodial Agents

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a priority. The quinoline methanols, such as mefloquine, are an important class of antimalarials.[5] Structure-activity relationship (SAR) studies on these compounds have shown that modifications to the amino alcohol side chain can modulate both potency and central nervous system accumulation.[5] The this compound scaffold provides a valuable starting point for the design of novel quinoline methanols with improved therapeutic profiles.

Future Directions and Conclusion

This compound is a versatile and strategically important building block in modern medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of a wide range of therapeutic agents. The successful application of this scaffold in the design of kinase inhibitors, antiviral compounds, and antimalarial agents underscores its broad utility. As our understanding of disease biology continues to evolve, the ability to rapidly and efficiently synthesize diverse libraries of compounds based on the this compound core will undoubtedly lead to the discovery of new and innovative medicines.

References

- 1. This compound | C8H11NO | CID 12128786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Chemistry of a Versatile Scaffold: A Literature Review on the Synthesis and Significance of (4-(Methylamino)phenyl)methanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

(4-(Methylamino)phenyl)methanol, a seemingly unassuming aromatic alcohol, represents a pivotal structural motif in the landscape of modern medicinal chemistry. Its unique combination of a reactive benzyl alcohol, a nucleophilic secondary amine, and a rigid phenyl scaffold makes it a valuable intermediate for the synthesis of a diverse array of biologically active molecules. While a singular moment of "discovery" for this compound is not prominently documented in historical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for para-substituted benzyl alcohols and the growing appreciation for the role of the methylamino-phenyl group in molecular recognition and pharmacokinetics. This technical guide provides a comprehensive review of the synthesis, chemical properties, and the historical and current significance of this compound as a key building block in the pursuit of novel therapeutics.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The compound is characterized by the following key identifiers and properties:

| Property | Value | Source |

| IUPAC Name | [4-(Methylamino)phenyl]methanol | [PubChem][1] |

| Synonyms | 4-(Methylamino)benzyl alcohol, p-Methylaminobenzyl alcohol | [PubChem][1] |

| CAS Number | 181819-75-0 | [PubChem][1] |

| Molecular Formula | C₈H₁₁NO | [PubChem][1] |

| Molecular Weight | 137.18 g/mol | [PubChem][1] |

| Appearance | Pale-yellow to yellow-brown solid | [Sigma-Aldrich] |

| Storage Temperature | 2-8 °C | [Sigma-Aldrich] |

The presence of both a hydrogen-bond donating and accepting amine group, along with a hydrogen-bond donating hydroxyl group, imparts a degree of polarity to the molecule, influencing its solubility and potential for interaction with biological targets.

The Synthetic Landscape: Crafting this compound

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the C-N bond of the methylamino group and the reduction of a carbonyl functionality to the benzyl alcohol. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and the need to control selectivity.

Route 1: Reductive Amination of 4-Formylbenzoic Acid or its Esters

A highly efficient and common strategy for the synthesis of secondary amines is reductive amination.[2] This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol:

-

Imine Formation: 4-Formylbenzoic acid or a suitable ester thereof (e.g., methyl 4-formylbenzoate) is dissolved in an appropriate solvent, such as methanol. An equimolar amount of methylamine (often as a solution in a solvent like THF or water) is added. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate. The equilibrium can be driven towards the imine by removing the water formed, although this is often not necessary due to the subsequent reduction step.

-

In Situ Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture.[3] Sodium borohydride is chosen for its selectivity; it readily reduces the imine but is less reactive towards the ester functionality if present. The use of a slightly acidic catalyst, like acetic acid, can accelerate imine formation.[3]

-

Reduction of the Carboxylic Acid/Ester: Following the formation of the methylamino group, the carboxylic acid or ester must be reduced to the benzyl alcohol. For this, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically employed. Careful quenching of the reaction with water and a basic solution is necessary to work up the product.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices: The stepwise reduction approach, using NaBH₄ first followed by LiAlH₄, is a classic example of leveraging the differential reactivity of reducing agents to achieve a specific synthetic outcome. If LiAlH₄ were used from the outset, it would non-selectively reduce both the imine and the carbonyl group.

Caption: Synthetic workflow for this compound via reductive amination.

Route 2: Reduction of 4-(Methylamino)benzoic Acid

An alternative and more direct approach begins with commercially available 4-(methylamino)benzoic acid.[4]

Experimental Protocol:

-

Activation (Optional but Recommended): The carboxylic acid can be converted to a more reactive derivative, such as an ester (e.g., methyl ester), by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid). This esterification step can lead to cleaner reductions with certain hydrides.

-

Reduction: The 4-(methylamino)benzoic acid or its ester is dissolved in an anhydrous solvent like THF and treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is typically performed at reduced temperatures initially and then allowed to warm to room temperature or heated to reflux to ensure complete conversion.

-

Work-up and Purification: The reaction is carefully quenched, and the product is extracted and purified as described in the previous route. A similar procedure has been documented for the synthesis of the related 4-(N-acetyl-N-methylamino)benzyl alcohol from its corresponding benzoic acid.[1]

Trustworthiness of the Protocol: The reduction of carboxylic acids and their esters to primary alcohols using LiAlH₄ is a well-established and reliable transformation in organic synthesis, ensuring a high degree of confidence in this protocol.

References

Predicted boiling and melting points of (4-(Methylamino)phenyl)methanol

An In-depth Technical Guide to the Predicted and Experimental Determination of the Boiling and Melting Points of (4-(Methylamino)phenyl)methanol

Introduction

This compound, identified by the CAS Number 181819-75-0, is an organic compound featuring a phenyl ring substituted with both a hydroxylmethyl and a methylamino group.[1][2][3][4] Its molecular formula is C8H11NO, with a corresponding molecular weight of approximately 137.18 g/mol .[1][2][3][4] The presence of both a hydrogen bond donor (the hydroxyl and amino groups) and an acceptor (the nitrogen and oxygen atoms) suggests that this molecule will exhibit significant intermolecular forces, which are primary determinants of its physical properties such as melting and boiling points.

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a dual perspective on determining the boiling and melting points of this compound. It delves into the theoretical underpinnings and practical application of computational prediction methods and outlines the established protocols for empirical experimental determination. Understanding these thermophysical properties is critical for predicting a compound's behavior in various environments, assessing its purity, and designing relevant synthetic or formulation processes.

Part 1: Computational Prediction of Boiling and Melting Points

In the absence of extensive experimental data, computational (in silico) methods provide a powerful and efficient means to estimate the physicochemical properties of molecules. These predictive models are broadly categorized into Quantitative Structure-Property Relationship (QSPR) models, group contribution methods, and more recently, machine learning-based approaches.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR modeling is a computational methodology that aims to build a mathematical relationship between the structural features of a molecule and its physicochemical properties.[5][6] The fundamental assumption is that the molecular structure inherently contains the information that dictates its properties.[5]

The development of a QSPR model involves several key steps, from the calculation of molecular descriptors to the creation and validation of a predictive mathematical model. These models can range from simple linear regressions to complex non-linear approaches like neural networks.[1][5]

For this compound, a QSPR approach would involve calculating descriptors that quantify its key structural features:

-

Topological Descriptors: These describe the atomic connectivity and branching of the molecule.

-

Quantum Chemical Descriptors: Derived from semi-empirical or ab initio calculations, these can include dipole moment, polarizability, and orbital energies, which are crucial for a molecule with polar functional groups.[1]

-

Geometric Descriptors: These relate to the 3D shape of the molecule, such as its surface area and volume.

The accuracy of QSPR models is highly dependent on the quality and diversity of the training data.[5] For novel compounds, it's crucial to use models trained on a wide range of structurally similar molecules.

Group Contribution Methods

Group contribution methods are a class of predictive techniques based on the principle that the overall property of a molecule can be estimated by summing the contributions of its individual functional groups.[3][7][8] These methods are generally simpler and more interpretable than QSPR models.

The general form of a group contribution model is:

f(P) = Σ (ni * Ci)

Where:

-

P is the property to be predicted (e.g., boiling or melting point).

-

ni is the number of occurrences of group i.

-

Ci is the contribution of group i.

To predict the boiling point of this compound using a group contribution method like the Joback method, one would first break down the molecule into its constituent groups:

-

1 x >C< (aromatic, substituted)

-

4 x =CH- (aromatic)

-

1 x -NH- (secondary amine)

-

1 x -CH3 (methyl group attached to N)

-

1 x -CH2-

-

1 x -OH (primary alcohol)

The contributions of each of these groups to the boiling and melting points are then summed to yield a final predicted value. While computationally efficient, the accuracy of group contribution methods can be limited for complex molecules with strong intramolecular interactions between functional groups that are not accounted for by simple additivity.[3]

Modern Machine Learning and AI Approaches

Recent advancements in machine learning and artificial intelligence have introduced more sophisticated models for property prediction.[9][10] Techniques like graph convolutional neural networks (GNNs) can learn directly from the molecular graph structure, potentially capturing more complex relationships than traditional QSPR or group contribution methods.[11] Some platforms are now available as user-friendly applications, making these advanced predictive tools more accessible to chemists without requiring extensive programming knowledge.[10]

Part 2: Experimental Determination of Boiling and Melting Points

While predictive methods are invaluable, the gold standard for determining physicochemical properties remains empirical measurement. Experimental data is essential for validating computational models and for regulatory purposes.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For pure crystalline compounds, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities typically depresses the melting point and broadens the melting range.[12][13]

Standard Protocol: Capillary Method (based on ASTM E324) [14]

This is the most common method for determining the melting point of a crystalline organic solid.

Experimental Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals.

-

Load the sample into a capillary tube (sealed at one end) by tapping the open end into the powder.

-

Compact the sample into the sealed end of the tube by tapping or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Measurement:

-

Place the capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[16]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid crystal melts (the completion of melting). These two temperatures define the melting range.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[17][18][19] It is crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

Standard Protocol: Siwoloboff Method (as described in OECD Guideline 103) [17][20]

This micro-method is suitable when only a small amount of the substance is available.

Experimental Protocol:

-

Sample Preparation:

-

Fill a small sample tube (approx. 5 mm diameter) with a few milliliters of liquid this compound.

-

Take a glass capillary tube (approx. 10 cm long) and seal one end.

-

Place the capillary tube, sealed end up, into the sample tube containing the liquid.

-

-

Apparatus Setup:

-

Attach the sample tube to a thermometer using a rubber band or wire.

-

Immerse this assembly in a heating bath (e.g., a Thiele tube) ensuring the sample is below the level of the heating fluid.

-

-

Measurement:

-

Heat the apparatus gently. Initially, a stream of bubbles will emerge from the inverted capillary as trapped air expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid has reached its boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and then stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.

-

Record the temperature at this exact moment. This is the boiling point of the liquid at the current atmospheric pressure.

-

Part 3: Data Summary and Discussion

A clear and concise summary of the physicochemical properties is essential for any researcher working with a compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 181819-75-0 | [1][2][3][4] |

| Molecular Formula | C8H11NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1][2][3][4] |

| Predicted Boiling Point | To be determined by user | e.g., QSPR, Group Contribution |

| Experimental Boiling Point | To be determined by user | e.g., OECD 103 Method[17] |

| Predicted Melting Point | To be determined by user | e.g., QSPR, Group Contribution |

| Experimental Melting Point | To be determined by user | e.g., ASTM E324 Method[14] |

Discussion:

The molecular structure of this compound, with its hydroxyl (-OH) and secondary amine (-NH-) groups, allows for strong intermolecular hydrogen bonding. This is expected to result in significantly higher melting and boiling points compared to non-polar analogues of similar molecular weight. The aromatic ring also contributes to van der Waals forces.

When comparing predicted versus experimental values, it is important to consider the inherent limitations of each approach.

-

Prediction methods are fast and cost-effective but their accuracy is dependent on the quality of the underlying model and the similarity of the target compound to the model's training set.[5] For a molecule with multiple interacting functional groups, simpler models like group contribution may have larger errors.

-

Experimental methods provide real-world data but are sensitive to procedural accuracy and sample purity.[12] An impure sample will exhibit a depressed and broadened melting range, which is a key indicator of purity.

For this compound, it is advisable to use multiple prediction methods to obtain a consensus range for the boiling and melting points. This predicted range can then guide the experimental determination, for instance, by setting the initial rapid heating temperature in a melting point measurement.[16]

Conclusion

This guide has provided a comprehensive framework for approaching the determination of the boiling and melting points of this compound. By integrating both computational prediction methodologies and standardized experimental protocols, researchers can confidently establish these critical physicochemical properties. The predictive power of QSPR and group contribution models offers an excellent starting point, while the empirical data from laboratory measurements provides the definitive validation required for applications in drug development and scientific research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 9. Thermophysical Properties — Machine Learning for Engineers [apmonitor.com]

- 10. New machine-learning application to help researchers predict chemical properties | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. infinitalab.com [infinitalab.com]

- 15. westlab.com [westlab.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. laboratuar.com [laboratuar.com]

- 20. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to (4-(Methylamino)phenyl)methanol: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Methylamino)phenyl)methanol, a substituted aromatic alcohol, is a chemical compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutically active compounds. This guide provides a comprehensive overview of its fundamental properties, detailed synthesis and purification protocols, analytical characterization methods, and its applications in drug discovery and development.

Core Molecular and Physical Properties

This compound, with the CAS number 181819-75-0, possesses a well-defined molecular structure that dictates its chemical behavior and physical characteristics.[1] Its IUPAC name is [4-(methylamino)phenyl]methanol.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 137.18 g/mol | --INVALID-LINK-- |

| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich |

Chemical Reactivity and Handling

The reactivity of this compound is characterized by the interplay of its aromatic ring, the methylamino group, and the hydroxymethyl group. The lone pair of electrons on the nitrogen atom of the methylamino group can participate in resonance with the benzene ring, influencing its reactivity in electrophilic aromatic substitution reactions. The hydroxyl group can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, and esterification. The secondary amine is basic and can be protonated or undergo N-alkylation.

Safety and Handling: this compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of 4-(methylamino)benzaldehyde. This transformation can be achieved using various reducing agents.

Experimental Protocol: Synthesis via Reduction of 4-(Methylamino)benzaldehyde

Materials:

-

4-(Methylamino)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-(methylamino)benzaldehyde in methanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a few hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding deionized water.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate, multiple times.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization: A suitable solvent system for recrystallization would typically involve a polar solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature or below.

Column Chromatography: For column chromatography, a silica gel stationary phase can be used with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to effectively separate the desired product from any impurities.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the CH₂OH group, the methyl protons of the NHCH₃ group, the hydroxyl proton, and the amine proton. The aromatic protons will likely appear as a set of doublets in the aromatic region. The methylene protons will appear as a singlet, and the methyl protons as a singlet. The hydroxyl and amine protons will appear as broad singlets, and their chemical shifts can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band for the alcohol group, typically in the region of 3200-3600 cm⁻¹.

-

An N-H stretching band for the secondary amine, usually around 3300-3500 cm⁻¹.

-

C-H stretching bands for the aromatic ring and the alkyl groups.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band for the primary alcohol, typically around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 137.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol can be used to assess the purity of the compound. Detection is typically performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound. Derivatization may sometimes be used to improve its volatility and chromatographic behavior. The mass spectrometer provides fragmentation patterns that can aid in structural confirmation.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its functional groups provide handles for further chemical modifications to generate a diverse range of molecules with potential therapeutic activities.

The presence of the substituted phenylmethanol motif is found in a number of biologically active molecules. The hydroxyl and amino groups can participate in hydrogen bonding and other interactions with biological targets, making this scaffold attractive for the design of new drugs.

While specific blockbuster drugs directly containing the this compound core are not prominently documented, its utility lies in its role as a precursor. For instance, the amino and alcohol functionalities can be modified to introduce other pharmacophores, alter solubility and pharmacokinetic properties, and explore structure-activity relationships in drug discovery programs.

Conclusion

This compound is a foundational chemical entity with significant potential for researchers and scientists in the pharmaceutical and chemical industries. A thorough understanding of its properties, coupled with robust synthesis and analytical methods, is crucial for its effective utilization in the development of novel and impactful molecules. The protocols and data presented in this guide offer a solid framework for the handling, synthesis, and characterization of this versatile compound, paving the way for its application in innovative research and drug discovery endeavors.

References

A Technical Guide to the Biological Activities of (4-(Methylamino)phenyl)methanol Derivatives

Executive Summary: The (4-(Methylamino)phenyl)methanol scaffold, characterized by a phenyl ring substituted with methylamino and hydroxymethyl groups, represents a privileged structure in medicinal chemistry. The inherent reactivity and hydrogen-bonding capabilities of its functional groups make its derivatives promising candidates for therapeutic development.[1] This technical guide provides an in-depth analysis of the known biological activities associated with this class of compounds, focusing on their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. We will explore the underlying mechanisms of action, present key quantitative data, and detail the experimental protocols necessary for their evaluation, offering a comprehensive resource for researchers and drug development professionals.

The this compound Scaffold: An Introduction

Chemical Structure and Properties

The core compound, this compound (CAS No. 181819-75-0), possesses the molecular formula C₈H₁₁NO.[2] Its structure is defined by two key functional groups attached to a benzene ring: a hydroxymethyl group (-CH₂OH) and a methylamino group (-NHCH₃).[1] These groups are crucial to its biological activity; the hydroxyl group acts as a hydrogen bond donor and acceptor, while the methylamino group can engage in various nucleophilic and electrophilic interactions.[1] This duality allows for multifaceted binding with biological targets such as enzymes and receptors.

Rationale for Biological Interest

The aminophenol substructure is a well-established pharmacophore. For instance, the anticancer and antioxidant activities of the drug Fenretinide have been largely attributed to its p-methylaminophenol (p-MAP) structural component.[3] This observation highlights the intrinsic potential of the this compound scaffold as a starting point for designing novel therapeutic agents. Its derivatives have been investigated for a range of activities, leveraging the core structure's ability to interact with diverse biological systems.

Overview of Synthetic Approaches

The synthesis of this compound and its derivatives can be accomplished through several established chemical routes.[1][4] A common strategy begins with a toluene derivative, which undergoes a sequence of reactions including nitration, reduction of the nitro group to an amine, subsequent methylation of the amine, and finally, introduction of the hydroxymethyl group via oxidation.[1] Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and yield.[1]

Anticancer and Antiproliferative Activities

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key oncogenic signaling pathways.

Mechanism of Action: Apoptosis Induction and Kinase Inhibition

Studies on structurally related compounds provide critical insights. For example, p-methylaminophenol (p-MAP) is a potent inducer of apoptosis in human promyelocytic leukemia (HL-60) cells and inhibits the growth of various other cancer cell lines, including MCF-7 (breast) and HepG2 (liver).[3] This suggests the core aminophenol structure is fundamental to its cytotoxic effects. Furthermore, more complex derivatives have been developed as targeted inhibitors. LY3009120, a pan-RAF inhibitor, incorporates a related methylamino-phenyl moiety and shows potent biochemical activity against BRAF V600E (IC₅₀ = 1.2 nM) and CRAF (IC₅₀ = 3.1 nM), key kinases in the MAPK signaling pathway that drives many cancers.[5]

Quantitative Data: In Vitro Efficacy

The following table summarizes the antiproliferative activity of representative derivatives against various cancer cell lines.

| Compound/Derivative | Target/Cell Line | Potency (IC₅₀) | Reference |

| LY3009120 | BRAF V600E (biochemical) | 1.2 nM | [5] |

| LY3009120 | CRAF (biochemical) | 3.1 nM | [5] |

| LY3009120 | A375 (BRAF V600E) p-ERK | 96 nM | [5] |

| LY3009120 | A375 (antiproliferative) | 56 nM | [5] |

| p-Methylaminophenol (p-MAP) | HL-60 (antiproliferative) | Potent inhibitor | [3] |

Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[6]

Causality: This protocol relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for quantification of cell death induced by the test compound.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Antioxidant Properties

The aminophenol core is also responsible for the potent antioxidant activity observed in these derivatives, primarily through direct free radical scavenging.

Mechanism: Free Radical Scavenging

Antioxidant activity is often mediated by the ability of a molecule to donate a hydrogen atom to stabilize a free radical. In p-methylaminophenol, the hydrogen on the hydroxyl or amino group can be readily donated.[3][7] This process neutralizes reactive oxygen species (ROS), preventing them from damaging cellular components like lipids, proteins, and DNA.[6]

Quantitative Data: Radical Scavenging Activity

| Compound/Derivative | Assay | Activity | Reference |

| p-Methylaminophenol (p-MAP) | DPPH Scavenging | Potent (1:2 ratio with DPPH) | [3] |

| Flavonol with Phenyl-N,N-dimethylamino group | DPPH & ABTS Scavenging | Promising antioxidant potency | [6] |

| 1-(4-Bromophenyl)-...-triazolethione derivative | DPPH Scavenging | 1.13x higher than ascorbic acid | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate hydrogen to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Causality: The DPPH radical has a deep violet color in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, diphenylpicrylhydrazine, causing the solution to change color from violet to pale yellow. This decolorization is quantifiable by spectrophotometry.

-

Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test derivative in methanol.

-

Reaction: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. Ascorbic acid or Vitamin E can be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the test compound.

Anti-inflammatory Effects

The anti-inflammatory properties of methanol-soluble derivatives are often evaluated by their ability to suppress the production of inflammatory mediators in immune cells like macrophages.

Mechanism: Inhibition of Pro-inflammatory Mediators

Inflammation is characterized by the production of mediators like nitric oxide (NO), prostaglandin E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α and IL-6.[9][10] The synthesis of NO and PGE₂ is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. Many anti-inflammatory compounds, including various methanol extracts, act by inhibiting the expression or activity of iNOS and COX-2.[10][11][12]

Key Signaling Pathways: NF-κB and MAPK